molecular formula C6H12BrCl B1265839 1-Bromo-6-chlorohexane CAS No. 6294-17-3

1-Bromo-6-chlorohexane

Cat. No.: B1265839
CAS No.: 6294-17-3
M. Wt: 199.51 g/mol
InChI Key: JTYUIAOHIYZBPB-UHFFFAOYSA-N
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Description

1-Bromo-6-chlorohexane is an organic compound with the molecular formula C6H12BrCl. It is a colorless to light yellow liquid at room temperature and is known for its use as an intermediate in organic synthesis. The compound is characterized by the presence of both bromine and chlorine atoms attached to a hexane chain, making it a versatile reagent in various chemical reactions .

Mechanism of Action

Target of Action

1-Bromo-6-chlorohexane is a complex compound with a molecular weight of 199.52 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in the synthesis of zinc reagent by reacting with magnesium turnings in the presence of zncl2 and licl . This suggests that it may interact with its targets through a similar mechanism, but further studies are needed to confirm this.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Its role in the synthesis of zinc reagent suggests it may be involved in metal-related biochemical pathways

Pharmacokinetics

Its physical properties, such as a boiling point of 109-110 °C/2 mmHg and a density of 1.337 g/mL at 25 °C , suggest that it may have specific pharmacokinetic properties.

Result of Action

Given its use in the synthesis of zinc reagent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-chlorohexane can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrobromic acid and thionyl chloride. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-chlorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide in tert-butanol.

    Grignard Reactions: Magnesium turnings in dry ether.

Major Products Formed:

Scientific Research Applications

1-Bromo-6-chlorohexane has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-6-chlorohexane is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for selective reactions and the formation of diverse products in organic synthesis .

Properties

IUPAC Name

1-bromo-6-chlorohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12BrCl/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYUIAOHIYZBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064205
Record name Hexane, 1-bromo-6-chloro-
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Molecular Weight

199.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-17-3
Record name 1-Bromo-6-chlorohexane
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Record name Hexane, 1-bromo-6-chloro-
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Record name 1-Bromo-6-chlorohexane
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Record name Hexane, 1-bromo-6-chloro-
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Record name Hexane, 1-bromo-6-chloro-
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Record name 1-bromo-6-chlorohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main reaction pathways observed for 1-bromo-6-chlorohexane in electrochemical reduction?

A: Research using cyclic voltammetry and controlled-potential electrolysis has revealed that this compound undergoes reductive cleavage of the carbon-bromine bond when subjected to electrochemical reduction. This process primarily generates carbanionic intermediates, which then react further to yield products like 1-chlorohexane, 6-chloro-1-hexene, and 1,12-dichlorododecane []. Interestingly, this contrasts with the reduction of 1,6-diiodohexane, which proceeds through both radical and carbanionic pathways [].

Q2: Can this compound be utilized in carbonylation reactions?

A: Yes, this compound has been successfully employed in photopromoted carbonylation reactions using methyl formate as the carbonyl source [, ]. This reaction is catalyzed by cobalt and copper salts under ambient conditions, leading to the formation of the monocarbonylated product, Cl(CH2)6CO2CH3 []. This highlights the potential of this compound as a building block for more complex molecules.

Q3: Is there a synthetic route to obtain 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine using this compound as a starting material?

A: Yes, researchers have developed a multi-step synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine that utilizes this compound []. The synthesis involves protecting the amino group of 2-(2-aminoethoxy)ethanol followed by condensation with this compound in the presence of NaOH and tetrabutylammonium bromide []. Subsequent deprotection yields the desired product, albeit with a moderate overall yield of 11.4% []. This synthetic route showcases the versatility of this compound in constructing molecules with ether linkages.

Q4: What analytical techniques are typically employed to study the reactions and products involving this compound?

A: Various analytical techniques are used to characterize this compound and its reaction products. These include cyclic voltammetry for studying electrochemical behavior [], gas chromatography for separating and identifying reaction products [, ], and spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.

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